molecular formula C14H17N3O2 B2374518 1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime CAS No. 861212-45-5

1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime

Cat. No.: B2374518
CAS No.: 861212-45-5
M. Wt: 259.309
InChI Key: SUGLLIHPFYHYNN-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime typically involves the reaction of 1-methyl-2-morpholino-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the indole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-3-carbaldehyde oxime
  • 2-Morpholino-1H-indole-3-carbaldehyde oxime
  • 1-Methyl-2-morpholino-1H-indole-3-carboxylic acid oxime

Comparison: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime is unique due to the presence of both the morpholino and oxime groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-N-[(1-methyl-2-morpholin-4-ylindol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-13-5-3-2-4-11(13)12(10-15-18)14(16)17-6-8-19-9-7-17/h2-5,10,18H,6-9H2,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGLLIHPFYHYNN-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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